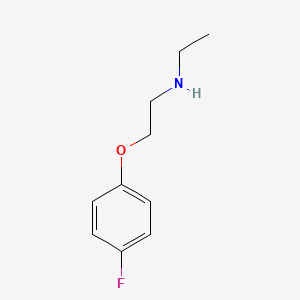![molecular formula C13H11FO3 B3021416 3-[5-(2-fluorophenyl)-2-furyl]propanoic Acid CAS No. 24090-21-9](/img/structure/B3021416.png)
3-[5-(2-fluorophenyl)-2-furyl]propanoic Acid
Overview
Description
“3-[5-(2-fluorophenyl)-2-furyl]propanoic Acid” is an organic compound . It is also known as "3- (2-fluorophenyl)propanoate" . The molecular formula of this compound is C9H8FO2 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES string [O-]C(=O)CCC1=CC=CC=C1F . The InChI Key for this compound is GUZLQEOSDXLCKX-UHFFFAOYSA-M .Physical And Chemical Properties Analysis
The compound is a white to cream powder . It has a melting point range of 72.5-81.5°C . The molecular weight of the compound is 234.223 Da .Scientific Research Applications
3-[5-(2-fluorophenyl)-2-furyl]propanoic Acid has a wide range of applications in scientific research. It has been used in studies on the biochemical and physiological effects of various compounds on biological systems, as well as in studies on the mechanism of action of various drugs. It has also been used to study the effects of various environmental pollutants on living organisms. Additionally, this compound has been used to study the effects of various hormones on cell growth and differentiation.
Mechanism of Action
Target of Action
Similar compounds have been found to interact withPeroxisome Proliferator-Activated Receptors (PPARs) . PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in cellular differentiation, development, metabolism, and tumorigenesis .
Mode of Action
If it acts similarly to related compounds, it may function as atriple-acting PPARα, -γ, and -δ agonist . As an agonist, it would bind to these receptors, activating them and leading to an increase in the transcription of target genes .
Biochemical Pathways
Activation of ppars can influence several metabolic pathways, including lipid metabolism, glucose homeostasis, and inflammation . The downstream effects of these changes can vary widely depending on the specific target cells and tissues.
Pharmacokinetics
As a carboxylic acid, it may undergo metabolism via conversion to a coenzyme a (coa) derivative, which is a common metabolic pathway for carboxylic acids .
Result of Action
Activation of ppars can lead to a variety of cellular effects, including changes in gene expression, cellular differentiation, and metabolic processes .
Advantages and Limitations for Lab Experiments
One of the major advantages of using 3-[5-(2-fluorophenyl)-2-furyl]propanoic Acid in laboratory experiments is its versatility. This compound can be used in a variety of experiments, and its binding properties make it a powerful tool for studying the biochemical and physiological effects of various compounds on biological systems. Additionally, this compound is relatively easy to synthesize, making it a cost-effective option for laboratory experiments.
However, there are some limitations to using this compound in laboratory experiments. One of the major limitations is that this compound is not approved for use in humans, so it cannot be used in clinical trials. Additionally, this compound has been shown to have some toxic effects, so it should be used with caution in laboratory experiments.
Future Directions
There are a number of potential future directions for research with 3-[5-(2-fluorophenyl)-2-furyl]propanoic Acid. One potential direction is to further explore its binding properties and its ability to bind to a variety of proteins, receptors, and enzymes. Additionally, further research could be done to explore the biochemical and physiological effects of this compound on various biological systems. Additionally, further research could be done to explore the potential applications of this compound in clinical trials and other medical treatments. Finally, further research could be done to explore the potential toxic effects of this compound and to develop methods to reduce or eliminate these effects.
Safety and Hazards
properties
IUPAC Name |
3-[5-(2-fluorophenyl)furan-2-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO3/c14-11-4-2-1-3-10(11)12-7-5-9(17-12)6-8-13(15)16/h1-5,7H,6,8H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUMBITMQUAOMGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)CCC(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427908 | |
| Record name | 3-[5-(2-fluorophenyl)-2-furyl]propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24090-21-9 | |
| Record name | 3-[5-(2-fluorophenyl)-2-furyl]propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]cyclopentanamine](/img/structure/B3021337.png)









![4-[2-(5-Ethyl-2-pyridyl)ethoxy]aniline](/img/structure/B3021352.png)

